N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide
Description
N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H18N2OS/c15-12(11-6-3-9-16-11)14-8-7-13-10-4-1-2-5-10/h3,6,9-10,13H,1-2,4-5,7-8H2,(H,14,15) |
InChI Key |
MRMLAXRSQYZRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of precursor compounds. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions and ring-forming processes. These methods are efficient and can produce large quantities of the desired compounds. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like bromine (Br2) and chloromethyl methyl ether (MOMCl) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Thiophene derivatives have shown significant antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide involves its interaction with molecular targets and pathways. For instance, thiophene derivatives can inhibit bacterial growth by interacting with bacterial enzymes and disrupting their function . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have shown STING-agonistic activity and are investigated for their potential in immunotherapy.
Uniqueness
N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its cyclopentylaminoethyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
